2-(5-Ethylsulfonyl-2-hydroxyphenyl)benzo[de]isoquinoline-1,3-dione
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Description
“2-(5-Ethylsulfonyl-2-hydroxyphenyl)benzo[de]isoquinoline-1,3-dione” is a chemical compound with the molecular formula C20H15NO5S. It is a derivative of the benzo[de]isoquinoline-1,3-dione system .
Synthesis Analysis
New derivatives of the benzo[de]isoquinoline-1,3-dione system containing an amino group were synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones .
Molecular Structure Analysis
The molecular structure of this compound includes an ethylsulfonyl group and a hydroxyphenyl group attached to a benzo[de]isoquinoline-1,3-dione core .
Chemical Reactions Analysis
The reaction of aromatic aldehydes and 2-hydroxymethylenebenzo[b]thiophen-3-one with the amine gave a series of imines and also the derivative . The reactions are accompanied by disappearance of the signal for the NH2 group protons in the 1H NMR spectra and by the appearance of signals for additional aromatic and CH protons .
Physical and Chemical Properties Analysis
The compound forms red-brown amorphous crystals with a melting point of 188-189°C (toluene) . The IR spectrum shows characteristic signals at 3300, 3180 (NH), 1700, 1660 (C=O), 1600, 1545 (C=C), 1380 (C–N–C) cm-1 .
Mechanism of Action
Properties
IUPAC Name |
2-(5-ethylsulfonyl-2-hydroxyphenyl)benzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO5S/c1-2-27(25,26)13-9-10-17(22)16(11-13)21-19(23)14-7-3-5-12-6-4-8-15(18(12)14)20(21)24/h3-11,22H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQRMSMAJODFEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)O)N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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